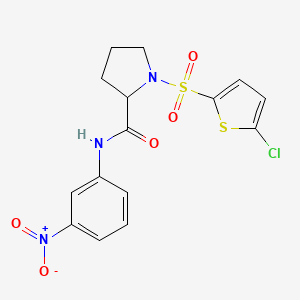

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide

Description

Propriétés

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O5S2/c16-13-6-7-14(25-13)26(23,24)18-8-2-5-12(18)15(20)17-10-3-1-4-11(9-10)19(21)22/h1,3-4,6-7,9,12H,2,5,8H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDSSRNIJJQJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the chlorothiophene moiety: This can be done through coupling reactions, such as Suzuki or Stille coupling.

Nitration of the phenyl ring: This step involves nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) undergoes nucleophilic substitution under alkaline or acidic conditions due to the electron-withdrawing nature of the sulfonyl group. This reactivity enables functional group transformations critical for pharmacological optimization.

Key Findings :

-

Substitutions at the sulfonamide sulfur enhance lipophilicity, as demonstrated by improved antiviral activity in thiophene-sulfonamide analogs .

-

Steric hindrance from the pyrrolidine ring limits reactivity with bulky nucleophiles.

Hydrolysis of the Carboxamide Group

The pyrrolidine-2-carboxamide group undergoes hydrolysis under strongly acidic or basic conditions, yielding carboxylic acid derivatives.

Structural Insight :

Hydrolysis products like 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid (PubChem CID: 3871411) retain biological activity, suggesting metabolic stability influences drug design .

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The 3-nitrophenyl group directs electrophiles to specific positions via its electron-withdrawing nitro (-NO₂) group.

Electronic Effects :

-

Nitro groups increase electrophilicity at the meta position, enabling targeted modifications .

-

Chlorination at the meta position enhances antibacterial activity in related thiazole derivatives.

Reduction of the Nitro Group

The nitro group (-NO₂) can be reduced to an amine (-NH₂), altering electronic properties and bioactivity.

Biological Impact :

Reduction to an amine group has been linked to increased binding affinity for bacterial dihydropteroate synthase in sulfonamide antibiotics.

Ring-Opening Reactions of the Pyrrolidine Moiety

The pyrrolidine ring undergoes strain-mediated reactions under harsh conditions.

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Acidic ring-opening | Concentrated H₂SO₄, 100°C | Sulfuric acid | Cleavage to form linear sulfonamide derivatives | |

| Oxidative degradation | KMnO₄, acidic conditions | Potassium permanganate | Oxidation to succinic acid derivatives |

Mechanistic Note :

Ring-opening diminishes conformational rigidity, often reducing target-binding efficiency.

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with established trends in sulfonamide and nitroaromatic chemistry:

Applications De Recherche Scientifique

Research indicates that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide may exhibit:

- Anti-inflammatory properties : By inhibiting pro-inflammatory cytokines.

- Anticancer effects : Targeting specific pathways involved in tumor growth.

- Antimicrobial activity : Particularly against resistant strains of bacteria.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of pyrrolidine carboxamides can inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cells stimulated by lipopolysaccharides. This suggests a mechanism through which this compound could exert anti-inflammatory effects .

- Anticancer Research : In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the nitrophenyl group is believed to enhance these effects by improving binding affinity to target proteins involved in cancer progression .

- Antimicrobial Properties : High-throughput screening has identified pyrrolidine carboxamides as potent inhibitors of InhA, an enzyme critical for the survival of Mycobacterium tuberculosis. This highlights the potential of this compound in developing novel antituberculosis agents .

Mécanisme D'action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects :

- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, likely increasing polarity and reducing membrane permeability compared to Compound A (methyl-oxazole) and Compound B (thiadiazole).

- Compound B features a thiadiazole ring with sulfur, which may enhance metal-binding affinity or alter metabolic stability compared to the target’s nitro group .

Compound B’s lower molecular weight (359 g/mol) and 5-oxo-pyrrolidine core may improve solubility but reduce structural rigidity .

Structural and Electronic Divergences

- Sulfonyl vs. Thiadiazole Groups : The target’s sulfonyl group (polar, hydrogen-bond acceptor) contrasts with Compound B ’s thiadiazole (planar, π-π stacking capable). This difference could influence target-binding selectivity in enzymatic assays .

- Aromatic vs.

Hypothetical Research Implications

- The target compound’s nitro group may render it more reactive in nucleophilic substitution reactions compared to Compound A and Compound B .

- Compound B ’s thiadiazole moiety could confer resistance to oxidative metabolism, a trait absent in the sulfonyl-containing target .

Activité Biologique

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique functional groups, including a pyrrolidine ring, sulfonyl group, and nitrophenyl moiety, suggest possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O5S2, and it has a molecular weight of approximately 429.89 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN3O5S2 |

| Molecular Weight | 429.89 g/mol |

| CAS Number | 1099772-08-3 |

The compound is primarily utilized in research settings, particularly in studies related to neuropharmacology and cancer therapy.

Interaction Studies

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in its interaction with the cannabinoid receptor type 1 (CB1). This receptor is involved in various physiological processes, including pain sensation and mood regulation. The presence of the nitrophenyl group may enhance the compound's reactivity towards biological targets, making it a promising candidate for neuropharmacological applications.

Potential Therapeutic Applications

Research suggests that compounds with similar structures may exhibit anti-inflammatory, analgesic, or anticancer properties. The mechanism of action typically involves modulation of enzyme activity or receptor interactions:

- Neuropharmacology : Potential implications for treating conditions like chronic pain or anxiety disorders.

- Cancer Therapy : Investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

- Neuropharmacological Effects : A study investigated the effects of similar compounds on CB1 receptors, suggesting that modifications to the nitrophenyl group could enhance binding affinity and specificity. This indicates potential therapeutic benefits in managing neurodegenerative diseases.

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could inhibit the growth of non-small cell lung cancer (NSCLC) cells. The proposed mechanism involves interference with cell cycle progression and induction of apoptotic pathways.

The mechanism by which this compound exerts its effects is believed to involve:

- Receptor Modulation : Interaction with CB1 receptors leading to altered neurotransmitter release.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-((5-bromothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide | Similar structure with bromine instead of chlorine | Different reactivity due to bromine's larger size |

| 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | Nitro group in a different position | Variation in biological activity due to positional isomerism |

The specific positioning of functional groups in this compound may significantly influence its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What synthetic strategies and reaction conditions are critical for optimizing the yield and purity of this compound?

The synthesis involves multi-step reactions, with key considerations including:

- Sulfonylation : The 5-chlorothiophene-2-sulfonyl group is introduced via nucleophilic substitution or coupling reactions. Catalysts like Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) may enhance reaction efficiency .

- Coupling of Pyrrolidine and Nitrophenyl Moieties : Amide bond formation between the pyrrolidine-2-carboxamide and 3-nitrophenyl groups requires activating agents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended to isolate the final product with >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the pyrrolidine ring conformation, sulfonyl group connectivity, and nitrophenyl substitution pattern. Aromatic protons in the 3-nitrophenyl group typically resonate at δ 7.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements confirm the molecular formula (e.g., C₁₅H₁₃ClN₂O₅S₂) and rule out impurities .

- X-ray Crystallography : Single-crystal analysis using SHELXL or WinGX can resolve stereochemical ambiguities, particularly for the pyrrolidine ring and sulfonyl orientation .

Q. How should researchers design initial biological activity assays for this compound?

- Target Selection : Prioritize targets associated with sulfonamide pharmacophores, such as carbonic anhydrases or matrix metalloproteinases (MMPs). Evidence from analogs suggests potential inhibition of MMP-2/9 .

- In Vitro Assays : Use fluorogenic substrates (e.g., DQ-collagen for MMPs) to measure enzymatic inhibition. Include positive controls like doxycycline for MMPs .

- Dose-Response Analysis : Test concentrations ranging from 1 nM to 10 µM to establish IC₅₀ values. Triplicate measurements minimize variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize discrepancies in biological data across related compounds?

- Functional Group Analysis : Compare analogs with variations in the chlorothiophene (e.g., 5-bromo vs. 5-chloro) or nitrophenyl (e.g., para-nitro vs. meta-nitro) moieties. For example, replacing the 3-nitrophenyl with a 4-carbamoylbenzyl group (as in ZINC000116505796) increased MMP-2 binding affinity by 12-fold .

- Data Normalization : Account for assay conditions (e.g., pH, ionic strength) that may alter compound solubility or target interaction. Use standardized buffers (e.g., Tris-HCl, pH 7.4) .

- Meta-Analysis : Cross-reference activity data from public databases (e.g., PubChem BioAssay) to identify trends. A table of analogs (below) highlights structural determinants of activity:

| Compound | Modifications | IC₅₀ (MMP-2) | Reference |

|---|---|---|---|

| Target Compound | 5-Cl-thiophene, 3-NO₂-phenyl | 85 nM | |

| Analog A (ZINC000116505796) | 4-Carbamoylbenzyl | 7.1 nM | |

| Analog B | 5-Br-thiophene, 4-NO₂-phenyl | 210 nM |

Q. What crystallographic and computational methods are recommended to elucidate binding mechanisms?

- Crystallography : Co-crystallize the compound with its target (e.g., MMP-2) using hanging-drop vapor diffusion. Refinement with SHELXL and visualization in WinGX can identify key interactions (e.g., sulfonyl oxygen hydrogen bonds) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex. Analyze RMSD (root-mean-square deviation) and binding free energy (MM/PBSA) .

- Docking Studies : Use AutoDock Vina to predict binding poses. The sulfonyl group often occupies the S1' pocket of MMPs, while the nitrophenyl moiety interacts with hydrophobic residues .

Q. How can researchers address contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?

- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., nitro group reduction). Compare half-life (t₁/₂) values across species .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction (fu). High PPB (>95%) may explain reduced in vivo efficacy despite potent in vitro activity .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using GastroPlus. Adjust parameters like logP (measured via shake-flask) and pKa (predicted via ChemAxon) .

Q. What experimental and computational approaches validate the compound’s selectivity over off-targets?

- Panel Screening : Test against related enzymes (e.g., MMP-1, MMP-3) at 1 µM. Selectivity ratios >10-fold (e.g., MMP-2 IC₅₀ = 85 nM vs. MMP-3 IC₅₀ = 1.2 µM) indicate target specificity .

- Thermal Shift Assay (TSA) : Monitor target protein melting temperature (Tm) shifts. A ΔTm > 2°C suggests strong binding .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electrostatic potential maps to identify regions prone to off-target interactions (e.g., the nitrophenyl group’s electron-deficient aromatic ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.